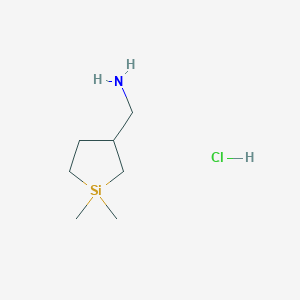
(1,1-Dimethylsilolan-3-YL)methanamine hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1-Dimethylsilolan-3-YL)methanamine hydrochloride is a chemical compound with the molecular formula C7H18ClNSi. It is a derivative of silane, featuring a silicon atom bonded to a methanamine group. This compound is primarily used in research settings and has various applications in chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethylsilolan-3-YL)methanamine hydrochloride typically involves the reaction of 1,1-dimethylsilolane with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{1,1-Dimethylsilolane} + \text{Methanamine} + \text{HCl} \rightarrow \text{(1,1-Dimethylsilolan-3-YL)methanamine hydrochloride} ]
Industrial Production Methods
In an industrial setting, the production of (1,1-Dimethylsilolan-3-YL)methanamine hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
化学反应分析
Types of Reactions
(1,1-Dimethylsilolan-3-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into different silane derivatives.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Various silane derivatives.
Substitution: Compounds with different functional groups replacing the methanamine group.
科学研究应用
(1,1-Dimethylsilolan-3-YL)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of (1,1-Dimethylsilolan-3-YL)methanamine hydrochloride involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, making it a versatile building block in chemical synthesis. The methanamine group can participate in various biochemical pathways, potentially influencing cellular processes.
相似化合物的比较
Similar Compounds
- (1,1-Dimethylsilolan-3-YL)ethanamine hydrochloride
- (1,1-Dimethylsilolan-3-YL)propanamine hydrochloride
- (1,1-Dimethylsilolan-3-YL)butanamine hydrochloride
Uniqueness
(1,1-Dimethylsilolan-3-YL)methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
属性
IUPAC Name |
(1,1-dimethylsilolan-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NSi.ClH/c1-9(2)4-3-7(5-8)6-9;/h7H,3-6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGFYFSNEMCAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(C1)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2577423.png)
![7-Chloro-2-(2-(diethylamino)ethyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2577425.png)
![N-Ethyl-N-[2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2577427.png)
![1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2577428.png)

![2-(3-Hydroxypropyl)-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2577430.png)
![N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide](/img/structure/B2577431.png)
![N-(2,4-difluorophenyl)-2-[5,7-dioxo-2-(piperidin-1-yl)-6-propyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide](/img/structure/B2577432.png)
![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid](/img/structure/B2577433.png)
![6-(5-chloro-2-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2577434.png)


![5-((4-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577440.png)
![1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2577444.png)
